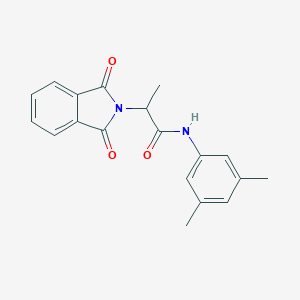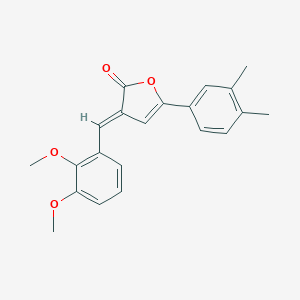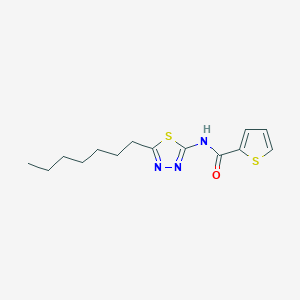
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
説明
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a selective inhibitor of NADPH oxidase, an enzyme complex that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
作用機序
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a crucial role in the production of ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues if produced in excess. By inhibiting the production of ROS, N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been shown to have anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS, inhibit the activity of NADPH oxidase, and decrease the expression of pro-inflammatory cytokines. N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been shown to have cardiovascular protective effects by reducing oxidative stress and inflammation in the cardiovascular system.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide in lab experiments is its high selectivity for NADPH oxidase. N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been shown to be a highly specific inhibitor of NADPH oxidase, which makes it an ideal tool for studying the role of this enzyme complex in various physiological processes. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is its potential toxicity. N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been shown to be toxic to some types of cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide. One area of research could be focused on developing new and more potent inhibitors of NADPH oxidase. Another area of research could be focused on studying the role of NADPH oxidase in other physiological processes, such as aging and neurodegenerative diseases. Additionally, N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases.
合成法
The synthesis of N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide involves the reaction of 3,5-dimethylaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 2-aminobenzophenone in the presence of triethylamine and acetic anhydride to yield N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been used in a wide range of scientific research studies. It has been shown to be effective in inhibiting the production of ROS in various types of cells, including neutrophils, macrophages, and endothelial cells. N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has also been used to study the role of NADPH oxidase in various physiological processes, including inflammation, cardiovascular disease, and cancer.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-12(2)10-14(9-11)20-17(22)13(3)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10,13H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPJXIBBLHQGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321745 | |
| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
CAS RN |
313267-29-7 | |
| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415451.png)


![Ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate](/img/structure/B415457.png)
![5-nitro-2-{4-[9-(4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)-10-oxo-9,10-dihydro-9-anthracenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B415458.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B415459.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415460.png)
![7-Methyl-2-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415462.png)
![N-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415466.png)
![N-(5-chloro-2-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415467.png)
![5-[2-(2,4-Dichloro-benzyloxy)-benzylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B415468.png)

![3-Allyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415472.png)
